molecular formula C24H42O21 B080899 Nystose CAS No. 13133-07-8

Nystose

Cat. No. B080899
CAS RN: 13133-07-8
M. Wt: 666.6 g/mol
InChI Key: FLDFNEBHEXLZRX-DLQNOBSRSA-N
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Description

Synthesis Analysis

Nystose can be synthesized enzymatically through the action of specific enzymes on sucrose. These enzymes, such as levansucrase from Bacillus subtilis, catalyze the transfructosylation reactions that lead to the production of nystose among other fructooligosaccharides. The synthesis process is influenced by factors such as enzyme source, substrate concentration, and reaction conditions (Bersaneti et al., 2019).

Molecular Structure Analysis

The molecular structure of nystose has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. Nystose adopts a specific conformation due to its fructofuranosyl and glucopyranosyl units. The alpha-D-glucopyranose unit typically has the normal 4C1 chair conformation, while the fructofuranose units exhibit twist conformations. The structure is stabilized by a complex three-dimensional network of hydrogen bonds, involving hydroxyl groups, linkage oxygen atoms, and water molecules (Jeffrey & Huang, 1993).

Chemical Reactions and Properties

Nystose participates in various chemical reactions characteristic of oligosaccharides. It can be hydrolyzed by specific enzymes to release fructose units or undergo further transfructosylation to generate higher oligosaccharides. The reactivity of nystose in these reactions depends on the configuration of its glycosidic bonds and the nature of the catalyzing enzyme. These reactions are essential for understanding nystose's behavior in biological systems and its potential applications as a prebiotic compound (Ziesenitz & Siebert, 1987).

Physical Properties Analysis

Nystose's physical properties, such as solubility in water and thermal stability, are crucial for its application in food and pharmaceutical formulations. Its solubility is influenced by its molecular structure, particularly the number and arrangement of hydroxyl groups, which facilitate hydrogen bonding with water molecules. These properties determine how nystose can be incorporated into different products and its stability under various storage conditions.

Chemical Properties Analysis

The chemical properties of nystose, including its reactivity towards acids, bases, and enzymes, are defined by its saccharide structure. Its ability to resist acid hydrolysis makes it a stable ingredient in acidic food products. Moreover, its enzymatic hydrolysis profile is essential for its prebiotic activity, where it serves as a substrate for beneficial gut microbiota, promoting their growth over pathogenic bacteria (Bersaneti et al., 2019).

Scientific Research Applications

In Vitro Assessment and Sugar Substitute Potential

  • Nystose has been evaluated as a potential sugar substitute in vitro. It's a tetrasaccharide composed of two fructose molecules linked to sucrose. Studies have shown that nystose is not extensively metabolized by beta-fructosidase from yeast or glycosyltransferase from Streptococcus mutans, indicating its potential as a low-cariogenic sweetener (Ziesenitz & Siebert, 1987).

Prebiotic Activities and Food Applications

  • Research has demonstrated the prebiotic effects of nystose, particularly in the context of food science. Edible starch films with added nystose showed prebiotic activities, suggesting potential for enhancing the nutritional quality of food products and possibly for use in coating fresh fruits and vegetables (Bersaneti et al., 2019).

Anti-cariogenic Properties

  • Nystose has been found to be low-cariogenic, not serving as a substrate for growth, lactic acid production, plaque formation, or cellular aggregation of mutans streptococci. This property is significant in dental health, as it suggests a reduced risk of dental caries with nystose use (Ikeda et al., 1990).

Analytical Chemistry and Quantification Techniques

  • Techniques have been developed for the accurate quantification of fructooligosaccharides like nystose from inulin hydrolysate. These methods are crucial for precise measurement in various research and industrial applications (Singh et al., 2021).

Antioxidant Capacity

  • Nystose has shown significant in vitro anti-hydroxyl radical activity, an important factor in determining the antioxidant capacity of natural products. This property may be relevant in the context of nutraceuticals and their potential role in heart disease prevention (Pejin et al., 2014).

Microbiome Interaction and Gut Health

  • Nystose has been studied for its effects on gut microorganisms and immune responses. It has been observed to stimulate the growth of beneficial bacteria like Bifidobacterium and Lactobacillus strains (Tanno et al., 2019).

Agricultural and Plant Science

  • Nystose has been found to enhance cold stress tolerance in plants like rice. It works by modulating various signaling pathways, thereby improving root activity and growth under chilling stress (Zhang et al., 2020).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDFNEBHEXLZRX-DLQNOBSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927164
Record name Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nystose

CAS RN

13133-07-8
Record name Nystose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13133-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nistose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013133078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYSTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0MS6Z5RBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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